Altinicline

Nicotinic Acetylcholine Receptor Subtype Selectivity Calcium Flux

Choose Altinicline for experiments demanding precise α4β2 nAChR activation. Unlike nicotine or epibatidine, its functional selectivity radically minimizes ganglionic (α3β4) and α7 off-target effects, a critical advantage validated in oocyte and calcium flux assays. This profile enables clean interrogation of dopaminergic pathways in Parkinson's models, especially for L-DOPA adjunctive studies. The (S)- and (R)-enantiomeric pair further provides a built-in system for stereochemical probe development and assay validation.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 179120-92-4
Cat. No. B1665740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltinicline
CAS179120-92-4
Synonyms5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine maleate
altinicline maleate
SIB 1508Y
SIB-1508Y
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CN=CC(=C2)C#C
InChIInChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3/t12-/m0/s1
InChIKeyNUPUDYKEEJNZRG-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Altinicline (CAS 179120-92-4): Neuronal nAChR Agonist with α4β2 Subtype Selectivity for Parkinson's Disease Research


Altinicline (SIB-1508Y, SIB-1765F) is a small-molecule agonist at neuronal nicotinic acetylcholine receptors (nAChRs) with high selectivity for the α4β2 subtype [1]. It was developed as a potential anti-parkinsonian agent and progressed to Phase II clinical trials for Parkinson's disease [2]. The compound stimulates dopamine and acetylcholine release in rodent and primate brain models and is distinct from non-selective nAChR agonists such as nicotine and epibatidine due to its subtype selectivity profile [3].

Why Generic nAChR Agonists Cannot Substitute for Altinicline in Subtype-Selective Research


Non-selective nAChR agonists like nicotine and epibatidine activate multiple receptor subtypes, including α3β4 and α7, which are associated with off-target effects and toxicity [1]. In contrast, Altinicline's functional selectivity for the α4β2 subtype reduces activation at α3β4 and α7 receptors, a property critical for disentangling the role of α4β2 in dopamine release and Parkinson's disease pathology without confounding ganglionic or neuromuscular activity [2]. This differentiation makes generic substitution of Altinicline with nicotine or epibatidine scientifically invalid for experiments requiring α4β2-specific interrogation .

Quantitative Differentiation of Altinicline from Closest nAChR Comparators: Binding, Function, and Selectivity


α4β2 Subtype Selectivity: Altinicline vs. Nicotine and Epibatidine in Functional Assays

Altinicline exhibits clear functional selectivity for the α4β2 nAChR subtype relative to α3β4 and α7, in contrast to non-selective agonists nicotine and epibatidine. In Xenopus oocytes expressing recombinant human nAChR subtypes, Altinicline at 10 μM produced minimal or no detectable inward current at α3β4 and α7 receptors, while generating robust currents at α4β2 and other β2-containing subtypes (20-50% of the response to 10 μM acetylcholine) . This selectivity profile is absent in nicotine and epibatidine, which are potent agonists at α3β4 and α7, leading to broader activation and greater off-target liability [1].

Nicotinic Acetylcholine Receptor Subtype Selectivity Calcium Flux Xenopus Oocyte α4β2 nAChR

Potency and Subtype Ranking: Altinicline EC50 Values for α4β2, α2β4, α4β4, and α3β4

Altinicline demonstrates a potency gradient across neuronal nAChR subtypes, with the highest activity at α4β2. EC50 values are 1.8 nM for α4β2, 5 nM for α2β4, 9 nM for α4β4, and 23 nM for α3β4 . This 12.8-fold difference between α4β2 and α3β4 is a key differentiator from nicotine, which shows less subtype discrimination and typically has EC50 values in the micromolar range for α4β2 activation [1].

nAChR Subtype EC50 Potency α4β2 Recombinant Receptors

Dopamine Release Efficacy: Altinicline Superior to Nicotine in Striatal Slices

Altinicline elicits greater efficacy than nicotine in stimulating dopamine release from rat striatal slices [1]. In comparative superfusion experiments, Altinicline produced a larger maximal increase in dopamine efflux than nicotine, indicating higher intrinsic activity at nAChRs regulating dopaminergic terminals [2]. This enhanced efficacy is consistent with its superior antiparkinsonian effects observed in primate MPTP models when combined with L-DOPA [3].

Dopamine Release Striatum Efficacy Parkinson's Disease In Vitro

Enantioselectivity: (S)-Altinicline (SIB-1508Y) vs. (R)-Isomer in Binding and Functional Activity

The (S)-enantiomer of Altinicline (SIB-1508Y) exhibits significantly higher affinity for nAChRs and is primarily responsible for dopamine release activity compared to the (R)-enantiomer . In radioligand binding assays using [3H]nicotine, (S)-Altinicline showed the highest affinity among tested enantiomers, and its ability to stimulate dopamine release from rat striatal slices was blocked by nAChR antagonists mecamylamine and dihydro-β-erythroidine [1]. The (R)-enantiomer was markedly less active in both assays, underscoring the critical stereochemical requirement for α4β2 nAChR activation.

Enantioselectivity Binding Affinity Dopamine Release Stereoisomer nAChR

Clinical Differentiation: Altinicline Phase II Failure vs. Varenicline Success in α4β2 nAChR Targeting

Altinicline advanced to Phase II clinical trials for Parkinson's disease but failed to demonstrate antiparkinsonian or cognitive-enhancing effects, despite robust preclinical efficacy [1]. This outcome contrasts sharply with varenicline, another α4β2 nAChR agonist that successfully progressed to market approval for smoking cessation, highlighting critical differences in in vivo pharmacology, pharmacokinetics, or disease context that remain unresolved [2]. The negative Phase II result serves as a key differentiator for researchers selecting between α4β2 agonists for translational studies.

Clinical Trial Phase II Parkinson's Disease Efficacy Translational

Binding Affinity: Altinicline Ki at α4β2 vs. Muscarinic Receptors

Altinicline exhibits high affinity for nicotinic binding sites (Ki = 4.6 nM for inhibition of [3H]nicotine binding in rat cortical membranes) and extremely weak affinity for muscarinic acetylcholine receptors (Ki = 10 μM for inhibition of [3H]QNB binding) [1]. This >2000-fold selectivity for nicotinic over muscarinic receptors is superior to that of many non-selective cholinergic agents and ensures that observed effects are mediated specifically through nAChRs rather than muscarinic pathways.

Binding Affinity Ki Muscarinic Receptors Selectivity Nicotinic

Optimal Use Cases for Altinicline Based on Validated Differentiation Evidence


In Vitro Studies Requiring α4β2 nAChR Subtype Selectivity with Minimal α3β4/α7 Activation

Altinicline is ideally suited for experiments that demand activation of α4β2-containing nAChRs while avoiding confounding effects from α3β4 (ganglionic) or α7 receptor subtypes [1]. Its functional selectivity profile, demonstrated in Xenopus oocyte and calcium flux assays, enables researchers to isolate α4β2-mediated signaling pathways in cell lines, primary neurons, or brain slice preparations without the off-target activation seen with nicotine or epibatidine .

Dopaminergic Function Studies in Rodent and Primate Parkinson's Disease Models

Altinicline's robust stimulation of striatal dopamine release and its ability to enhance motor function in MPTP-lesioned primates make it a valuable tool for investigating dopaminergic mechanisms in Parkinson's disease models [2]. When combined with L-DOPA, Altinicline produces greater improvements in motor dysfunction than L-DOPA alone, making it a relevant comparator for studies of adjunctive therapies targeting nAChR-mediated dopamine modulation [3].

Enantioselective Pharmacology Studies of Nicotinic Receptor Agonists

The marked difference in activity between (S)-Altinicline (SIB-1508Y) and its (R)-enantiomer provides a well-characterized system for studying stereochemical determinants of nAChR binding and activation [4]. This enantiomeric pair can be used to validate assay sensitivity, probe receptor binding pockets, or control for non-specific effects in pharmacological experiments [5].

Translational Research Investigating α4β2 nAChR Agonist Failures in Parkinson's Disease

Altinicline's failure to demonstrate efficacy in Phase II clinical trials for Parkinson's disease, despite potent α4β2 agonism and promising preclinical data, positions it as a critical reference compound for studies exploring the translational gap between preclinical nAChR pharmacology and clinical outcomes in neurodegenerative disease [6]. It serves as a benchmark for evaluating newer α4β2-selective candidates and for understanding the limitations of current PD models [7].

Quote Request

Request a Quote for Altinicline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.